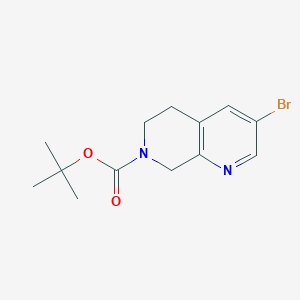![molecular formula C10H14ClNO3 B8097594 2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl](/img/structure/B8097594.png)
2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethyl group attached to a phenoxyacetic acid moiety, which is further stabilized by hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 3-(2-aminoethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions: 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The phenoxyacetic acid moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenoxyacetic acids and their derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The phenoxyacetic acid moiety can also participate in various biochemical pathways, modulating cellular functions.
類似化合物との比較
- 3-(2-Aminoethoxy)propanoic acid
- Phenoxyacetic acid
- 2-(2-Aminoethyl)phenol
Comparison: 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is unique due to the presence of both an aminoethyl group and a phenoxyacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds. The hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
特性
IUPAC Name |
2-[3-(2-aminoethyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-5-4-8-2-1-3-9(6-8)14-7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOXSNBLTXVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














